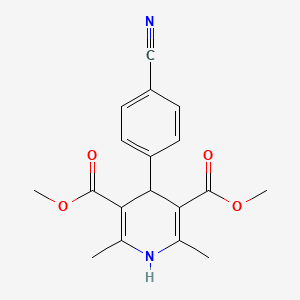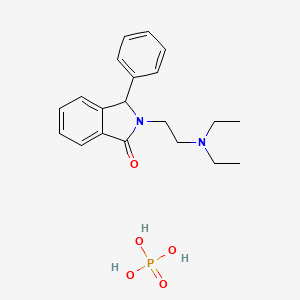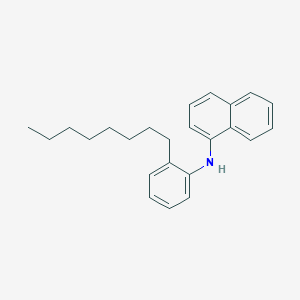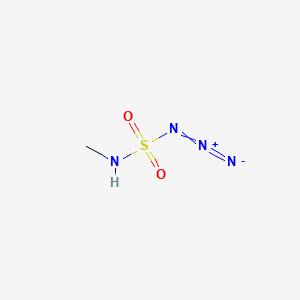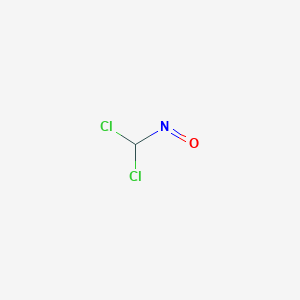
Carbamic acid, methyl-, 3-hydroxy-2,2-di-p-tolylpropyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, methyl-, 3-hydroxy-2,2-di-p-tolylpropyl ester is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound is known for its unique structure and properties, which make it valuable for specific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, 3-hydroxy-2,2-di-p-tolylpropyl ester typically involves the reaction of methyl carbamate with 3-hydroxy-2,2-di-p-tolylpropyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ester bond. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The process involves the continuous addition of reactants and the removal of products, ensuring a steady state of production.
化学反应分析
Types of Reactions
Carbamic acid, methyl-, 3-hydroxy-2,2-di-p-tolylpropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide at 50-70°C.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are alcohols.
Substitution: The major products are substituted carbamates.
科学研究应用
Carbamic acid, methyl-, 3-hydroxy-2,2-di-p-tolylpropyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential use in the development of drugs for the treatment of neurological disorders.
Industry: Used as an intermediate in the production of pesticides and herbicides.
作用机制
The mechanism of action of carbamic acid, methyl-, 3-hydroxy-2,2-di-p-tolylpropyl ester involves the inhibition of enzymes by forming a covalent bond with the active site. This covalent bond prevents the enzyme from catalyzing its substrate, leading to a decrease in enzyme activity. The molecular targets include enzymes like acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system.
相似化合物的比较
Similar Compounds
- Carbamic acid, methyl-, 3-hydroxy-2,2-dimethylpropyl ester
- Carbamic acid, ethyl-, 3-hydroxy-2,2-di-p-tolylpropyl ester
- Carbamic acid, methyl-, 3-hydroxy-2,2-di-p-tolylbutyl ester
Uniqueness
Carbamic acid, methyl-, 3-hydroxy-2,2-di-p-tolylpropyl ester is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Its ability to inhibit specific enzymes makes it valuable for research in enzyme inhibition and drug development.
属性
CAS 编号 |
25384-60-5 |
|---|---|
分子式 |
C19H23NO3 |
分子量 |
313.4 g/mol |
IUPAC 名称 |
[3-hydroxy-2,2-bis(4-methylphenyl)propyl] N-methylcarbamate |
InChI |
InChI=1S/C19H23NO3/c1-14-4-8-16(9-5-14)19(12-21,13-23-18(22)20-3)17-10-6-15(2)7-11-17/h4-11,21H,12-13H2,1-3H3,(H,20,22) |
InChI 键 |
WNPSVNKFQVAULY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(CO)(COC(=O)NC)C2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



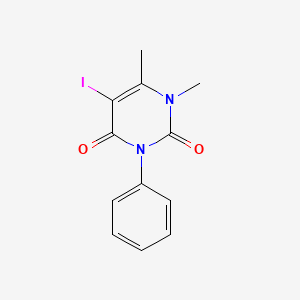
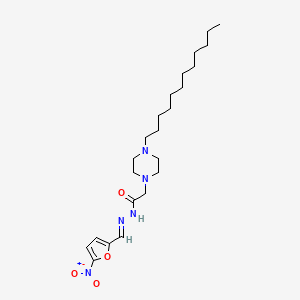
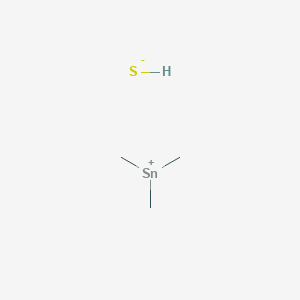
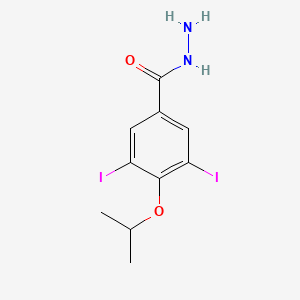
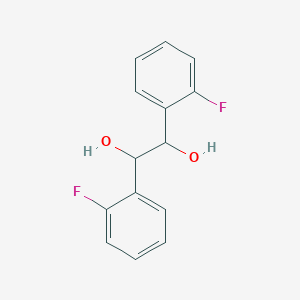

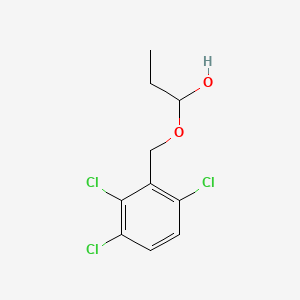
![2-Methyl-2-[(methylsulfanyl)methoxy]propane](/img/structure/B14694032.png)
